![molecular formula C20H25N3O2S B4183099 N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4183099.png)
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Overview
Description
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mechanism of Action
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a key regulator of various signaling pathways, and its inhibition by N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide leads to the disruption of these pathways, resulting in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has been shown to induce cell death and inhibit tumor growth in preclinical models. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy and other diseases, and its mechanism of action is well understood. However, N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide also has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. It also has off-target effects on other kinases, which can complicate its use in biochemical assays.
Future Directions
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide. One direction is to develop more potent and selective CK2 inhibitors that can overcome the limitations of N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide. Another direction is to study the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Finally, N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide can be used in combination with other drugs to enhance its efficacy and reduce toxicity.
Scientific Research Applications
N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition by N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has been shown to induce cell death and inhibit tumor growth in preclinical models. N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide has also been studied for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
properties
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-16-13(2)26-20(23-18(24)14-9-11-21-12-10-14)17(16)19(25)22-15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBPDBVXPCZQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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